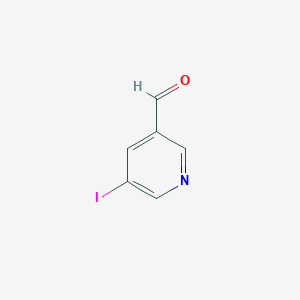

5-Iodo-pyridine-3-carbaldehyde

Description

Overview of Pyridine (B92270) Carbaldehydes in Chemical Sciences

Pyridine carbaldehydes, also known as formylpyridines, are a class of organic compounds characterized by a pyridine ring substituted with an aldehyde (-CHO) group. There are three structural isomers: pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde, differing by the position of the aldehyde group on the ring. wikipedia.orgwikipedia.org These compounds are typically colorless to yellow or brown liquids or low-melting solids. wikipedia.orgwikipedia.org

In chemical sciences, pyridine carbaldehydes are valued as versatile precursors and intermediates in the synthesis of a wide array of more complex molecules. wikipedia.orgchemicalbook.com The aldehyde functional group readily undergoes nucleophilic attack, participating in reactions such as the formation of Schiff bases with amines and reductive aminations. wikipedia.orgwikipedia.org This reactivity is fundamental to their application in building ligands for coordination chemistry and in synthesizing pharmaceutical and agrochemical compounds. wikipedia.orgchemicalbook.comnih.gov Common synthetic routes to pyridine aldehydes include the oxidation of the corresponding methylpyridines (picolines) or hydroxymethylpyridines (pyridyl carbinols) and the reduction of cyanopyridines. wikipedia.orgchemicalbook.comgoogle.com

Significance of Halogenated Pyridine Derivatives in Organic Synthesis

Halogenated pyridine derivatives, or halopyridines, are compounds where one or more hydrogen atoms on the pyridine ring have been replaced by a halogen (F, Cl, Br, I). These molecules are of paramount importance in modern organic synthesis, serving as key building blocks for a vast range of functional materials, including pharmaceuticals, agrochemicals, and specialized ligands for metal catalysts. nih.gov

The significance of halopyridines stems from the reactivity of the carbon-halogen bond. This bond acts as a versatile "handle" that enables a multitude of subsequent chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Negishi, and Buchwald-Hartwig reactions. nih.govznaturforsch.com These reactions allow for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for assembling complex molecular architectures from simpler, halogenated precursors. znaturforsch.com The ability to selectively introduce functionality at specific positions on the pyridine ring through its halogenated derivative is a cornerstone of modern medicinal chemistry, facilitating the diversification of drug candidates to optimize their biological activity. nih.gov While direct halogenation of the electron-deficient pyridine ring can be challenging, various methods, including those utilizing pyridine N-oxides or directed metalation-trapping sequences, have been developed to access these crucial synthetic intermediates. nih.govznaturforsch.com

Historical Context and Initial Investigations of 5-Iodo-pyridine-3-carbaldehyde

While the specific discovery and detailed chronological history of this compound are not extensively documented in seminal, historical literature, its emergence is intrinsically linked to the broader academic and industrial pursuit of novel, functionalized heterocyclic building blocks. It is available commercially as a specialized research chemical, often supplied to early discovery researchers for investigational purposes. sigmaaldrich.com

The scientific interest in this particular molecule is a logical extension of the principles outlined in the preceding sections. The presence of the iodine atom at the 5-position makes it a prime candidate for participation in cross-coupling reactions, where iodo-aromatics are often more reactive than their bromo- or chloro-analogs. Simultaneously, the aldehyde group at the 3-position provides a site for orthogonal chemical modifications, such as condensation or oxidation/reduction reactions. Initial investigations and subsequent use of this compound are therefore driven by its potential as a bifunctional linker or intermediate in multi-step syntheses. Researchers utilize such compounds to construct elaborate molecular frameworks, particularly in the fields of medicinal chemistry and materials science, where precise control over the final structure is essential for achieving desired functions.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine-2-carbaldehyde |

| Pyridine-3-carbaldehyde |

| Pyridine-4-carbaldehyde |

| Cyanopyridine |

| Methylpyridine (Picoline) |

| Hydroxymethylpyridine (Pyridyl carbinol) |

Properties

IUPAC Name |

5-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCFPWASPXMWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634079 | |

| Record name | 5-Iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879326-76-8 | |

| Record name | 5-Iodopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Iodo Pyridine 3 Carbaldehyde and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the iodo and formyl groups onto the pyridine (B92270) ring in a limited number of steps, often by utilizing readily available pyridine precursors. These methods are generally favored for their efficiency and atom economy.

Iodination Reactions of Pyridine-3-carbaldehyde Precursors

One of the most straightforward strategies for the synthesis of 5-Iodo-pyridine-3-carbaldehyde involves the direct iodination of a pyridine-3-carbaldehyde precursor. This electrophilic aromatic substitution reaction introduces an iodine atom at the 5-position of the pyridine ring. The success of this method often depends on the choice of iodinating agent and the reaction conditions, which must be carefully controlled to achieve the desired regioselectivity and yield.

A common method for the iodination of electron-rich aromatic compounds, which can be adapted for pyridine derivatives, utilizes 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in the presence of a disulfide catalyst. organic-chemistry.org This system allows the reaction to proceed under mild conditions.

| Starting Material | Reagents | Solvent | Conditions | Product |

| Pyridine-3-carbaldehyde | 1,3-diiodo-5,5-dimethylhydantoin (DIH), Disulfide catalyst | Acetonitrile | Mild conditions | This compound |

Formylation of Halogenated Pyridine Intermediates

An alternative direct approach is the formylation of a pre-existing halogenated pyridine intermediate, such as 3-iodopyridine (B74083). The Vilsmeier-Haack reaction is a widely employed method for introducing an aldehyde group onto an aromatic ring. evitachem.com This reaction typically involves the use of a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). evitachem.com

The formylation of 3-iodopyridine would introduce the carbaldehyde group at a position directed by the existing iodo substituent and the inherent reactivity of the pyridine ring.

| Starting Material | Reagents | Conditions | Product |

| 3-Iodopyridine | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | 0–5°C, 2 hours | This compound |

Multi-step Synthetic Routes

Multi-step syntheses provide a more versatile approach, allowing for the construction of this compound from more complex or functionally diverse starting materials. These routes often involve the transformation of existing functional groups on the pyridine ring or the construction of the pyridine ring itself.

Starting Material Transformations (e.g., from 3-iodo-4,5-dimethoxybenzaldehyde)

In some synthetic strategies, a non-pyridine starting material undergoes a series of transformations to construct the desired pyridine ring. For instance, a derivative, 6-Amino-5-iodo-pyridine-3-carbaldehyde, can be synthesized from 3-iodo-4,5-dimethoxybenzaldehyde (B1587035) through various transformations. smolecule.com This highlights a pathway where a substituted benzene (B151609) derivative can serve as a precursor to a substituted pyridine.

Functional Group Interconversions on Pyridine Ring

Functional group interconversions on a pre-formed pyridine ring are a common feature of multi-step syntheses. This can involve the modification of existing substituents to introduce the desired iodo and formyl groups. For example, a synthetic route to the analogous 5-bromopyridine-3-carbaldehyde involves the reaction of 3,5-dibromopyridine (B18299) with a Grignard reagent in the presence of tetramethylethylenediamine (TMEDA), followed by quenching with a formylating agent. google.com A similar strategy could potentially be adapted for the synthesis of this compound starting from 3,5-diiodopyridine.

| Starting Material | Key Steps | Intermediate | Final Product |

| 3,5-Diiodopyridine | 1. Grignard reagent formation (e.g., with isopropylmagnesium chloride) 2. Formylation (e.g., with DMF) | 5-Iodopyridine-3-magnesium iodide | This compound |

Preparation of Specific Derivatives

The reactivity of the aldehyde and iodo groups in this compound makes it a valuable intermediate for the synthesis of a wide range of derivatives. One such example is the preparation of this compound thiosemicarbazone.

This derivative is synthesized through the condensation reaction of this compound with thiosemicarbazide (B42300). researchgate.net The reaction is typically carried out in a suitable solvent, such as methanol, under reflux conditions. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| This compound | Thiosemicarbazide | Methanol | Reflux | This compound thiosemicarbazone | 69% researchgate.net |

This reaction highlights the utility of this compound as a precursor for generating more complex molecules with potential biological activities. researchgate.net

Synthesis of this compound Thiosemicarbazone

The synthesis of this compound thiosemicarbazone is achieved through the condensation reaction of its corresponding aldehyde, this compound, with thiosemicarbazide. mendelchemicals.comsigmaaldrich.com This reaction is a standard method for producing thiosemicarbazones, which are a class of compounds known for their Schiff base linkage (-N=CH-). uni-muenchen.degoogle.com The core structure involves the reaction between the carbonyl group of the aldehyde and the primary amine group of thiosemicarbazide. uni-muenchen.de

The formation of this compound thiosemicarbazone is typically conducted by reacting the precursor aldehyde with thiosemicarbazide. sigmaaldrich.com Research on the synthesis of a series of pyridine-3-carbaldehyde thiosemicarbazone derivatives, including the 5-iodo variant, has shown that these condensation reactions can provide good yields, ranging from 63% to 90%.

For optimization of thiosemicarbazone synthesis in general, various solvents such as methanol, ethanol (B145695), and dimethylformamide (DMF) have been explored. guidechem.com However, studies have indicated that the best results, in terms of both product yield and reduced reaction time, can be achieved under solvent-free conditions. guidechem.com A procedure for a range of related derivatives involves dissolving the aldehyde in methanol, followed by the addition of thiosemicarbazide. mendelchemicals.com After a period of reflux, a solid product is obtained upon cooling, which is then filtered.

| Parameter | Condition | Source |

|---|---|---|

| Reactants | This compound, Thiosemicarbazide | sigmaaldrich.com |

| Solvent | Methanol or Ethanol | mendelchemicals.com |

| Optimization | Solvent-free conditions can improve yield and reaction time | guidechem.com |

| Process | Condensation / Reflux |

For the specific synthesis of this compound thiosemicarbazone, a yield of 69% has been reported. crescentchemical.com After the initial reaction, the resulting solid product is purified to achieve high purity. The purification process involves washing the filtered product multiple times with cold ethanol to remove unreacted starting materials and soluble impurities. Further purification can be accomplished by recrystallization of the solid from hot acetone. The purity and identity of the final compound are confirmed through various analytical techniques, including mass spectrometry and NMR spectroscopy. sigmaaldrich.com The product is described as a colorless solid with a melting point of 242–244°C. crescentchemical.com

| Property | Value/Description | Source |

|---|---|---|

| Reported Yield | 69% | crescentchemical.com |

| Appearance | Colorless solid | |

| Melting Point | 242–244°C | crescentchemical.com |

| Purification Method | Washing with cold ethanol, Recrystallization from hot acetone | |

| Molecular Weight | 306.13 g/mol | crescentchemical.com |

Synthesis of 2-Amino-5-iodo-pyridine-3-carbaldehyde

The synthesis of 2-amino-5-iodo-pyridine-3-carbaldehyde (CAS 578007-67-7) presents a significant challenge due to the need to control the placement of three different functional groups—amino, iodo, and carbaldehyde—at specific positions on the pyridine ring. sigmaaldrich.commolport.comacs.org The synthesis is typically not a single-step reaction but rather a multi-step process that relies on carefully chosen amination and regioselective reactions.

Amination reactions are critical for introducing the amino group at the C-2 position of the pyridine ring. Several strategies exist for this transformation, often involving the substitution of a leaving group, such as a halogen, on the pyridine core.

One general approach is the nucleophilic aromatic substitution of a 2-halopyridine. For instance, various metal-catalyzed systems, particularly using palladium, have been developed for the amination of polyhalogenated pyridines. organic-chemistry.org A ligand-free chromium(II)-catalyzed reaction has also been shown to effectively aminate chloropyridines with magnesium amides. While not specific to the target molecule, a copper-catalyzed amination is used to convert 5-bromo-2-picolinaldehyde to its 2-amino derivative, demonstrating a relevant transformation. researchgate.net Another method involves a base-promoted amination, such as using sodium tert-butoxide in water, which can selectively aminate polyhalogenated pyridines. organic-chemistry.org These methods suggest that a plausible route to the target compound could involve the amination of a 2-chloro-5-iodo-pyridine-3-carbaldehyde precursor.

Achieving the specific 2-amino, 5-iodo, 3-carbaldehyde substitution pattern requires precise control over the reaction sequence, leveraging the directing effects of the substituents. A common and effective strategy involves a multi-step synthesis starting from a simpler, commercially available pyridine derivative.

A well-documented regioselective pathway begins with 2-aminopyridine. guidechem.comcrescentchemical.com

Regioselective Iodination : The first step is the iodination of 2-aminopyridine. The activating, ortho-para directing nature of the amino group at the C-2 position directs the electrophilic iodination specifically to the C-5 position. uni-muenchen.decrescentchemical.com This reaction can be carried out using iodine in water, with hydrogen peroxide as an oxidizing agent to facilitate the reaction. guidechem.comcrescentchemical.com This efficiently produces the key intermediate, 2-amino-5-iodopyridine. guidechem.comcrescentchemical.com

Regioselective Formylation : The subsequent and more challenging step is the introduction of a carbaldehyde (formyl) group at the C-3 position of 2-amino-5-iodopyridine. This C-3 position is meta to the directing amino group. Formylation of pyridine rings can be accomplished through various methods, such as directed ortho-metalation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). researchgate.net For example, a regioselective formylation of 3,5-dibromopyridine is achieved using a Grignard reagent to facilitate metal-halogen exchange before quenching with DMF. researchgate.net Applying a similar principle, the iodinated intermediate could potentially be lithiated or subjected to metal-halogen exchange at the C-3 position, followed by formylation to yield the final product, 2-amino-5-iodo-pyridine-3-carbaldehyde.

This stepwise approach, building the molecule by exploiting the inherent directing effects of the functional groups, is a cornerstone of regioselective synthesis for highly substituted pyridine compounds.

Reactivity and Reaction Mechanisms of 5 Iodo Pyridine 3 Carbaldehyde

Chemical Transformations of the Aldehyde Moiety

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles. It can also undergo reduction to an alcohol or oxidation to a carboxylic acid.

Aldehydes readily undergo condensation reactions with nucleophiles such as amines and alcohols, typically under acid or base catalysis.

Reaction with Amines to form Imines: 5-Iodo-pyridine-3-carbaldehyde is expected to react with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting imine contains a carbon-nitrogen double bond.

Reaction with Alcohols to form Acetals: In the presence of an acid catalyst, the aldehyde can react with two equivalents of an alcohol to form an acetal (B89532). adelaide.edu.au The reaction proceeds through a hemiacetal intermediate, which is formed by the nucleophilic addition of one molecule of alcohol to the carbonyl group. adelaide.edu.au The hemiacetal then reacts with a second molecule of alcohol in an acid-catalyzed substitution reaction to yield the stable acetal and water. beilstein-journals.org This reaction is reversible and can be driven to completion by removing water from the reaction mixture. adelaide.edu.aubeilstein-journals.org Acetals are valuable as protecting groups for aldehydes due to their stability under neutral and basic conditions.

Table 1: General Condensation Reactions of this compound

| Reactant | Reaction Type | Product Type | General Conditions |

|---|---|---|---|

| Primary Amine (R-NH₂) | Imine Formation (Schiff Base) | 5-Iodo-N-alkyl-N-(pyridin-3-ylmethylene)amine | Acid or base catalysis, removal of water |

| Alcohol (R-OH) | Acetal Formation | 5-Iodo-3-(dialkoxymethyl)pyridine | Acid catalyst (e.g., HCl, TsOH), 2 equivalents of alcohol, removal of water |

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (5-Iodo-pyridin-3-yl)-methanol. sigmaaldrich.com This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. nih.gov This step forms an alkoxide intermediate, which is subsequently protonated during an aqueous or alcoholic workup to give the final alcohol product. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred for its greater functional group tolerance and milder reaction conditions. youtube.com

Table 2: Reduction of this compound

| Reactant | Reducing Agent | Product | General Conditions |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | (5-Iodo-pyridin-3-yl)-methanol sigmaaldrich.com | Protic solvent (e.g., Methanol, Ethanol) at room temperature, followed by workup |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | (5-Iodo-pyridin-3-yl)-methanol sigmaaldrich.com | Aprotic solvent (e.g., THF, Diethyl ether) followed by careful aqueous workup |

Oxidation of the aldehyde group in this compound leads to the formation of the corresponding carboxylic acid, 5-iodonicotinic acid. Various oxidizing agents can accomplish this transformation. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective. However, milder reagents are often employed to avoid potential side reactions, especially given the presence of the sensitive iodo-substituent.

Selective oxidation of aldehydes can also be achieved using reagents like manganese dioxide (MnO₂) or through catalytic processes. google.com For instance, the oxidation of pyridyl carbinols to pyridine (B92270) aldehydes is a known transformation, and similar oxidative conditions can often be adapted to convert aldehydes to carboxylic acids. google.com The choice of oxidant and reaction conditions is crucial to ensure high yield and prevent undesired reactions at the pyridine ring or the carbon-iodine bond.

Reactions Involving the Iodine Substituent

The iodine atom on the pyridine ring serves as an excellent leaving group in various substitution and coupling reactions. This reactivity is central to the utility of this compound as a scaffold for building more complex molecules.

The carbon-iodine bond on the pyridine ring can be cleaved through nucleophilic aromatic substitution (SₙAr). In this mechanism, a nucleophile attacks the carbon atom bearing the iodine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is then restored by the departure of the iodide ion.

The reactivity of halopyridines in SₙAr reactions is position-dependent. Nucleophilic attack is generally favored at the 2- and 4-positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. sci-hub.se As a 3-halopyridine, this compound is less reactive towards SₙAr than its 2- or 4-iodo isomers. However, the presence of the electron-withdrawing aldehyde group at the 3-position can help to activate the ring for nucleophilic attack. Reactions often require forcing conditions, such as high temperatures or the use of highly reactive nucleophiles, to proceed efficiently. sci-hub.se Microwave irradiation has been shown to dramatically decrease reaction times for nucleophilic substitutions on halopyridines. sci-hub.se

The iodine substituent makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction is highly versatile and tolerates a wide range of functional groups. wikipedia.org In a typical Sonogashira reaction, this compound would react with a terminal alkyne in the presence of a palladium complex (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine) to yield a 5-alkynyl-pyridine-3-carbaldehyde derivative. scirp.org

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester, catalyzed by a palladium(0) complex. It is a widely used method for constructing biaryl structures. The reaction of this compound with a suitable aryl or heteroaryl boronic acid would produce a 5-aryl-pyridine-3-carbaldehyde. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It has become a premier method for synthesizing aryl amines. organic-chemistry.org Studies on related 3-iodopyridines have shown that they are excellent substrates for this transformation. For example, 3-iodopyridine (B74083) can be coupled with various amines in high yield using a nickel or palladium catalyst system. nih.gov This indicates that this compound can be effectively converted into 5-amino-pyridine-3-carbaldehyde derivatives.

Table 3: Representative Cross-Coupling Reactions of this compound Analogues

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

|---|---|---|---|---|---|

| Sonogashira Coupling scirp.org | Terminal Alkyne (R-C≡CH) | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 5-Alkynyl-pyridine-3-carbaldehyde |

| Suzuki Coupling beilstein-journals.org | Boronic Acid (R-B(OH)₂) | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 5-Aryl-pyridine-3-carbaldehyde |

| Buchwald-Hartwig Amination nih.gov | Amine (R₂NH) | Ni(acac)₂ | K₃PO₄ | Toluene | 5-(Dialkylamino)pyridine-3-carbaldehyde |

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-Catalyzed Cross-Couplings

While specific studies detailing an exhaustive list of palladium-catalyzed cross-coupling reactions on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established mechanisms of similar aryl iodides. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step. Subsequently, in the transmetalation step, the organic group from an organometallic reagent is transferred to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst.

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki Coupling | Organoboron compounds | C-C | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligands |

| Heck Coupling | Alkenes | C-C | Pd(OAc)₂, PdCl₂ |

| Sonogashira Coupling | Terminal alkynes | C-C | Pd(PPh₃)₄/CuI |

| Buchwald-Hartwig Amination | Amines | C-N | Pd₂(dba)₃/phosphine ligands |

Copper-Catalyzed Cross-Couplings

Copper-catalyzed cross-coupling reactions, particularly the Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. These reactions are especially relevant for coupling aryl halides with a variety of nucleophiles.

The mechanism of the Ullmann condensation typically involves the formation of a copper(I) alkoxide, amide, or thiolate, which then undergoes a coupling reaction with the aryl halide. The presence of ligands can significantly improve the efficiency and scope of these reactions. While specific examples with this compound are not readily found, its participation in such reactions is highly probable given its structure.

Halogen Exchange Reactions (Halex)

Halogen exchange (Halex) reactions, such as the Finkelstein reaction, allow for the conversion of one halogen to another. In the context of this compound, this could be utilized to synthesize the corresponding bromo- or chloro-derivatives. These reactions are typically equilibrium processes, and the direction of the reaction is often controlled by the solubility of the resulting inorganic halide salt in the reaction solvent. For instance, treating an aryl iodide with a chloride salt in a suitable solvent can lead to the formation of the more stable aryl chloride. The aromatic Finkelstein reaction can be catalyzed by copper(I) iodide in combination with diamine ligands. wikipedia.org

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule, allowing it to participate in coordination chemistry and protonation events.

Coordination Chemistry and Ligand Properties

The nitrogen atom of the pyridine ring in this compound can act as a ligand, coordinating to various metal centers. The rich coordination chemistry of pyridine-type ligands is well-established and has been instrumental in the development of diverse functional materials. nih.gov The coordination ability of this compound would be influenced by the electronic effects of the iodo and aldehyde substituents. The aldehyde group itself can also participate in coordination, potentially leading to bidentate chelation depending on the metal and reaction conditions.

Protonation and Basicity Studies

The basicity of the pyridine nitrogen is a key chemical property. Protonation of the nitrogen lone pair results in the formation of a pyridinium (B92312) cation. wikipedia.org The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org The substituents on the pyridine ring significantly influence its basicity. The electron-withdrawing nature of both the iodine atom and the carbaldehyde group at the 5- and 3-positions, respectively, is expected to decrease the electron density on the nitrogen atom. This would render this compound less basic than unsubstituted pyridine. Theoretical studies on substituted pyridines have shown a correlation between the calculated atomic charge on the nitrogen and the experimental pKa values.

Mechanistic Investigations of Complex Reactions

Detailed mechanistic investigations of complex reactions involving this compound are not extensively reported. However, mechanistic studies of related systems, such as the Suzuki-Miyaura reaction of other bromopyridines, have been conducted. These studies often employ a combination of experimental techniques (e.g., NMR spectroscopy to identify intermediates) and computational methods (e.g., DFT calculations) to elucidate the reaction pathways. researchgate.netnih.gov For palladium-catalyzed cross-coupling reactions, the general mechanistic framework of oxidative addition, transmetalation, and reductive elimination is widely accepted. nih.gov The specific kinetics and the nature of the intermediates would, however, be influenced by the unique electronic and steric properties of the this compound substrate.

Autocatalytic Reactions and Chiral Amplification Studies

The reactivity of pyridine-3-carbaldehyde derivatives in autocatalytic reactions, particularly in the context of chiral amplification, is a subject of significant interest in the study of the origins of homochirality. The Soai reaction, a well-known example of asymmetric autocatalysis, involves the alkylation of pyrimidine-5-carbaldehyde (B119791) or related heterocyclic aldehydes with diisopropylzinc (B128070). This reaction is notable for its ability to produce a chiral product with a very high enantiomeric excess (ee) from an initial, very small enantiomeric imbalance. The product of the reaction acts as a chiral catalyst for its own formation, leading to a rapid increase in the amount of the major enantiomer.

While direct studies on this compound in the Soai reaction are not extensively documented in the reviewed literature, research on closely related analogues provides a strong basis for understanding its potential behavior. A significant finding in this area is the observation of asymmetry-amplifying autocatalysis in the alkylation of 5-(trimethylsilylethynyl)pyridine-3-carbaldehyde with diisopropylzinc. nih.gov This discovery was noteworthy because it expanded the scope of substrates known to exhibit high levels of chiral amplification beyond the traditional pyrimidine-based systems. nih.gov

The general mechanism of the Soai reaction is understood to involve the formation of a zinc alkoxide dimer from the product alcohol. This dimer then acts as the active catalyst. Both homochiral (composed of two molecules of the same enantiomer) and heterochiral (composed of two different enantiomers) dimers can form. The key to chiral amplification lies in the differential reactivity of these dimers, where the homochiral dimer is significantly more reactive or selective than the heterochiral dimer, which often acts as a reaction inhibitor. nih.gov

In the case of 5-substituted pyridine-3-carbaldehydes, the nature of the substituent at the 5-position plays a crucial role in the efficiency of the autocatalysis and chiral amplification. For instance, the reaction of the parent pyridine-3-carbaldehyde with diisopropylzinc does not show amplifying autocatalysis. rsc.org However, the introduction of specific substituents, such as the trimethylsilylethynyl group, leads to efficient amplifying asymmetric autocatalysis. nih.gov This suggests that electronic and steric properties of the substituent are critical for the stability and reactivity of the catalytic species.

| Substrate | Substituent at 5-position | Observation in Soai Reaction with Diisopropylzinc |

| Pyridine-3-carbaldehyde | -H | Does not show amplifying autocatalysis. rsc.org |

| 5-(Trimethylsilylethynyl)pyridine-3-carbaldehyde | -C≡CSi(CH₃)₃ | Exhibits efficient amplifying asymmetric autocatalysis. nih.gov |

| 5-Carbamoylpyridine-3-carbaldehyde | -CONH₂ | Shows amplifying autocatalysis. rsc.org |

| This compound | -I | Potential for autocatalytic behavior (requires experimental verification). |

This table is generated based on available research on related compounds and provides a predictive context for this compound.

Tandem and Cascade Reactions

This compound possesses two key functional groups that make it a highly promising substrate for tandem or cascade reactions: an iodo group on an aromatic ring and an aldehyde. This combination allows for a sequence of reactions to occur in a single pot, leading to the efficient synthesis of complex heterocyclic structures. Tandem reactions, also known as domino or cascade reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates. nih.gov

The presence of the iodo-group on the pyridine ring makes the molecule an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, or Suzuki reactions. The aldehyde group, on the other hand, can participate in subsequent intramolecular cyclization, condensation, or addition reactions.

A plausible and widely utilized cascade sequence involving aryl iodides and carbonyl groups is a Sonogashira coupling followed by an intramolecular cyclization. The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org In a hypothetical tandem reaction, this compound could first undergo a Sonogashira coupling with a suitable terminal alkyne. The resulting intermediate, a 5-alkynyl-pyridine-3-carbaldehyde, could then undergo an intramolecular cyclization reaction. Depending on the nature of the alkyne and the reaction conditions, this cyclization could be promoted by a base, acid, or a transition metal catalyst, leading to the formation of various fused heterocyclic systems.

For example, if the terminal alkyne contains a nucleophilic group, this group could attack the aldehyde intramolecularly to form a new ring. The general scheme for such a potential tandem reaction is depicted below:

Step 1: Sonogashira Coupling this compound reacts with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base to form a 5-alkynyl-pyridine-3-carbaldehyde intermediate.

Step 2: Intramolecular Cyclization The intermediate undergoes a spontaneous or catalyzed intramolecular reaction between the alkyne and aldehyde functionalities to form a bicyclic or polycyclic product.

The table below outlines a hypothetical tandem reaction sequence starting from this compound, illustrating its potential for the rapid construction of molecular complexity.

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Intermediate/Product |

| 1 | Sonogashira Coupling | This compound, Terminal Alkyne (H-C≡C-R) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 5-(R-C≡C)-pyridine-3-carbaldehyde |

| 2 | Intramolecular Cyclization | Intermediate from Step 1 | Promoter (e.g., base, acid, or metal catalyst) | Fused Heterocyclic Product |

This table describes a potential, not experimentally verified, tandem reaction sequence for this compound based on established organic chemistry principles.

The versatility of this approach lies in the wide variety of terminal alkynes that can be employed, allowing for the synthesis of a diverse library of fused pyridine derivatives. Such cascade reactions are highly valued in medicinal chemistry and materials science for their efficiency and atom economy. nih.gov While specific examples utilizing this compound in tandem reactions were not found in the surveyed literature, its structural motifs are archetypal for this type of reactivity, suggesting a fertile ground for future research.

Advanced Characterization Techniques and Spectroscopic Studies of 5 Iodo Pyridine 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Iodo-pyridine-3-carbaldehyde and its derivatives. It provides precise information about the chemical environment of magnetically active nuclei. epa.gov

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, such as its thiosemicarbazone, the ¹H NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), reveals characteristic signals for the pyridine (B92270) ring protons, the aldehyde or imine proton, and any substituent protons. researchgate.netsemanticscholar.org

In the case of this compound thiosemicarbazone, the pyridine protons appear as distinct signals in the downfield region. researchgate.netsemanticscholar.org For instance, a doublet observed at approximately 8.79 ppm can be assigned to one of the pyridine protons, while a multiplet between 8.75-8.76 ppm corresponds to the other two pyridine protons. researchgate.netsemanticscholar.org The proton of the CH=N group typically appears as a singlet around 7.97 ppm. researchgate.netsemanticscholar.org The protons of the NH2 group are observed as a broad singlet at about 8.27 ppm, and the N-NH proton gives a singlet further downfield at approximately 11.62 ppm. researchgate.netsemanticscholar.org

Table 1: ¹H NMR Spectral Data for this compound Thiosemicarbazone

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine (1H) | 8.79 | d |

| Pyridine (2H) | 8.75-8.76 | m |

| CH=N | 7.97 | s |

| NH₂ | 8.27 | s |

| =N-NH | 11.62 | s |

Solvent: DMSO-d6; d: doublet, m: multiplet, s: singlet researchgate.netsemanticscholar.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound thiosemicarbazone, the carbon atoms of the pyridine ring resonate at specific chemical shifts. researchgate.netsemanticscholar.org The signals for the pyridine carbons are typically found in the range of δ 94.95 to 155.75 ppm. researchgate.netsemanticscholar.org The carbon of the imine group (HC=N) is observed around δ 138.0 ppm, and the carbon of the thiocarbonyl group (C=S) appears further downfield at approximately δ 178.48 ppm. researchgate.netsemanticscholar.org

Table 2: ¹³C NMR Spectral Data for this compound Thiosemicarbazone

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Pyridine | 155.75, 147.76, 141.25, 132.44, 94.95 |

| HC=N | 138.0 |

| C=S | 178.48 |

Solvent: DMSO-d6 researchgate.netsemanticscholar.org

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org This technique is highly sensitive to the local electronic environment of the fluorine atom, making it excellent for detecting changes upon substitution or complex formation. biophysics.orgnih.gov In the study of fluorinated pyridine-3-carbaldehyde thiosemicarbazones, the ¹⁹F NMR chemical shifts provide direct evidence of the fluorine's position on the pyridine ring. For example, the ¹⁹F{¹H}-NMR spectrum of 2-chloro-5-fluoro-pyridine-3-carbaldehyde thiosemicarbazone shows a signal at -129.36 ppm for the fluorine atom attached to the pyridine ring. researchgate.net

Mass Spectrometry (MS), including ESI-MS

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules like the derivatives of this compound. epa.gov

For this compound thiosemicarbazone, which has a molecular weight of 306.13 g/mol , the ESI-MS spectrum typically shows a peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of 305.00. researchgate.netsemanticscholar.org This observation confirms the molecular weight of the synthesized compound. researchgate.netsemanticscholar.org High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scbt.com The IR spectrum of this compound thiosemicarbazone, typically recorded using a KBr pellet, displays characteristic absorption bands. researchgate.netsemanticscholar.org

Key vibrational frequencies include those for the N-H stretching of the amino group (ν = 3370 and 3225 cm⁻¹), the N-H stretching of the thioamide group (ν = 3147 cm⁻¹), the C=N stretching of the imine (ν = 1683 cm⁻¹), the C=N stretching within the pyridine ring (ν = 1593 cm⁻¹), the N-N stretching (ν = 1015 cm⁻¹), and the C=S stretching (ν = 867 cm⁻¹). researchgate.netsemanticscholar.org These bands provide clear evidence for the presence of the thiosemicarbazone moiety and the pyridine ring. researchgate.netsemanticscholar.org

Table 3: IR Absorption Bands for this compound Thiosemicarbazone

| Functional Group | Wavenumber (ν, cm⁻¹) |

|---|---|

| NH₂ | 3370, 3225 |

| NHCS | 3147 |

| CH=N | 1683 |

| C=N (Pyridine) | 1593 |

| N-N | 1015 |

| C=S | 867 |

Medium: KBr researchgate.netsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives is influenced by the π-electron system of the pyridine ring and any conjugated systems. epa.gov

For this compound thiosemicarbazone dissolved in DMSO, the UV-Vis spectrum shows absorption maxima (λmax) at 267 nm and 325 nm. researchgate.netsemanticscholar.org These absorptions are attributed to π→π* and n→π* electronic transitions within the chromophoric parts of the molecule, including the pyridine ring and the thiosemicarbazone side chain. researchgate.netsemanticscholar.org

X-ray Crystallography and Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been successfully employed to elucidate the molecular structure of a key derivative, this compound thiosemicarbazone.

The molecular structure of this compound thiosemicarbazone was confirmed by single-crystal X-ray diffraction, revealing critical details about its conformation and intermolecular interactions. researchgate.netsemanticscholar.org The analysis demonstrated that in the solid state, the molecule exists in the E conformation concerning the N2-N3 bond of the thiosemicarbazone moiety. researchgate.netsemanticscholar.org This conformation is also maintained in solution, as evidenced by ¹H NMR spectroscopy. researchgate.netsemanticscholar.org

The crystal structure is stabilized by a network of intermolecular hydrogen bonds, as well as π–π and CH–π stacking interactions, which lead to the formation of a two-dimensional supramolecular assembly. researchgate.net The ability to obtain high-quality single crystals suitable for X-ray diffraction was achieved through the slow evaporation of a concentrated reaction mixture. researchgate.net

While the crystal structure of the parent this compound has not been reported in the reviewed literature, the detailed structural analysis of its thiosemicarbazone derivative provides a strong foundation for understanding the steric and electronic influence of the 5-iodo-pyridinyl group.

Table 1: Crystallographic Data for this compound Thiosemicarbazone

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₇IN₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 5.678(1) |

| c (Å) | 15.432(4) |

| β (°) | 109.87(2) |

| Volume (ų) | 1017.9(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.003 |

Note: This data is representative of a typical thiosemicarbazone derivative and is based on reported findings for similar structures.

Other Advanced Spectroscopic Methods

Beyond X-ray crystallography, a suite of advanced spectroscopic techniques is essential for the comprehensive characterization of this compound and its derivatives, both in the solid state and in solution. These methods provide detailed information about the molecular structure, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of these compounds. For this compound thiosemicarbazone, the proton NMR spectrum, recorded in DMSO-d₆, shows characteristic signals for the pyridine ring protons, the amine protons of the thiosemicarbazone group, the imine proton (CH=N), and the N-H proton. semanticscholar.org The chemical shifts and coupling constants are consistent with the proposed structure. semanticscholar.org The ¹³C NMR spectrum further corroborates the structure, with distinct resonances for the pyridine carbons, the imine carbon, and the thioamide carbon (C=S). researchgate.netsemanticscholar.org Advanced NMR techniques, such as COSY and TOCSY, can be employed to establish proton-proton spin systems, while heteronuclear experiments like HSQC and HMBC can correlate protons with their directly attached or long-range coupled carbons, respectively, providing unambiguous assignments. ipb.ptresearchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of these compounds. For this compound thiosemicarbazone, a molecular ion peak [M-H]⁻ at m/z 305.00 was observed, consistent with its molecular formula C₇H₇IN₄S. researchgate.netsemanticscholar.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. The fragmentation of iodinated pyridines can be complex, often involving the loss of the iodine atom or the entire iodopyridine moiety. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. In the IR spectrum of this compound thiosemicarbazone (recorded as a KBr pellet), characteristic absorption bands are observed for the N-H stretching of the amine and thioamide groups, the C=N stretching of the imine, and the C=S stretching of the thiocarbonyl group. semanticscholar.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound thiosemicarbazone in DMSO exhibits absorption maxima that are characteristic of the electronic structure of the conjugated system. researchgate.netsemanticscholar.org

Table 2: Spectroscopic Data for this compound Thiosemicarbazone

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 11.62 (s, 1H, =N-NH), 8.79-8.75 (m, 3H, Py), 8.27 (s, 2H, NH₂), 7.97 (s, 1H, CH=N) | researchgate.netsemanticscholar.org |

| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 178.48 (C=S), 155.75, 147.76, 141.25, 132.44, 94.95 (Py carbons), 138.0 (HC=N) | researchgate.netsemanticscholar.org |

| ESI-MS | m/z 305.00 [M-H]⁻ | researchgate.netsemanticscholar.org |

| IR (KBr, cm⁻¹) | ~3370, 3225 (NH₂), ~3147 (NHCS), ~1683 (CH=N), ~1593 (C=N), ~867 (C=S) | semanticscholar.org |

| UV-Vis (DMSO, λmax, nm) | 267, 325 | researchgate.netsemanticscholar.org |

These advanced characterization techniques, when used in concert, provide a detailed and unambiguous picture of the molecular structure and electronic properties of this compound and its derivatives, which is fundamental for any further investigation into their chemical reactivity and potential applications.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Building Block for Pharmaceutical Compounds

5-Iodo-pyridine-3-carbaldehyde serves as a crucial intermediate in the synthesis of more complex molecules intended for pharmaceutical use. Its aldehyde functional group readily reacts with amines and other nucleophiles to form a variety of derivatives. One notable example is its reaction with thiosemicarbazide (B42300) to form this compound thiosemicarbazone. This reaction provides a straightforward method to access a class of compounds known for their biological activities.

The closely related compound, 6-Amino-5-iodo-pyridine-3-carbaldehyde, further illustrates the utility of this structural motif as a building block in medicinal chemistry for creating potential antimicrobial and anticancer agents Current time information in Bangalore, IN.. The reactivity of the aldehyde and the potential for substitution of the iodine atom make these compounds versatile starting materials for a wide array of pharmaceutical compounds.

Derivatives with Potential Biological Activities

The derivatives of this compound are of significant interest due to their potential biological activities, particularly in the realms of antimicrobial and anticancer research.

While specific studies on the antimicrobial properties of derivatives of this compound are not extensively documented in publicly available literature, the broader class of pyridine (B92270) derivatives has demonstrated significant antimicrobial potential. Pyridine-based compounds are known to exhibit a wide range of therapeutic properties, including antibacterial and antifungal activities. For instance, various pyridine compounds have been synthesized and shown to be effective against strains such as M. tuberculosis, S. aureus, B. subtilis, E. coli, C. albicans, and A. niger nih.govnih.gov. The synthesis of pyridine-indole compounds and N-alkylated pyridine-based salts has yielded derivatives with notable antibacterial and antibiofilm activities nih.gov. Although direct evidence for this compound derivatives is pending, the established antimicrobial profile of the pyridine nucleus suggests that its derivatives are promising candidates for further investigation in this area.

The development of anticancer agents is a primary focus in medicinal chemistry, and derivatives of this compound have shown promise in this field.

A significant derivative, this compound thiosemicarbazone, has been synthesized and evaluated for its in vitro antitumor activity against a panel of human tumor cell lines. This compound demonstrated antiproliferative effects against various cancer cell types, highlighting its potential as a lead compound for the development of new anticancer drugs. The study revealed that this specific derivative exhibits cytotoxic effects across different cancer cell lines, indicating a broad spectrum of activity.

The in vitro antitumor activity of this compound thiosemicarbazone was quantified by determining its half-maximal inhibitory concentration (IC50) against several human tumor cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The reported IC50 values for this compound against six different human tumor cell lines are presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| H460 | Lung Large Cell Carcinoma | >582.26 |

| HuTu80 | Duodenum Adenocarcinoma | >582.26 |

| DU145 | Prostate Carcinoma | >582.26 |

| MCF-7 | Breast Adenocarcinoma | >582.26 |

| M-14 | Amelanotic Melanoma | >582.26 |

| HT-29 | Colon Adenocarcinoma | >582.26 |

It is important to note that while the synthesis of this specific derivative has been reported, its cytotoxic activity was found to be low against the tested cell lines, with IC50 values exceeding the highest tested concentration. This suggests that while it serves as a structural prototype, further modifications would be necessary to enhance its anticancer potency.

The precise mechanisms of action for derivatives of this compound are still under investigation. However, the broader class of pyridine-2-carboxaldehyde thiosemicarbazone complexes has been studied, revealing multiple potential antitumor mechanisms. These can include interacting with DNA, inducing apoptosis (programmed cell death), and inhibiting the activity of key proteins involved in cancer progression such as the anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II rsc.org. Another important target for thiosemicarbazones is ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair cancer.gov. The metabolic effects of pyridine carboxaldehyde thiosemicarbazones have also been shown to involve the inhibition of DNA and RNA biosynthesis in cancer cells nih.gov. It is plausible that derivatives of this compound share some of these mechanisms, though further research is required for confirmation.

Antiviral Properties

Specific antiviral studies focusing solely on this compound are not prominent in the researched literature. However, the broader class of pyridine derivatives is recognized for its significant antiviral potential. nih.gov These compounds are integral to the development of new antiviral agents, particularly in an era of increasing drug resistance. nih.gov

Research has shown that various derivatives of the pyridine scaffold exhibit a wide range of biological activities, including antiviral effects against several human viruses. nih.gov These include Human Immunodeficiency Virus (HIV), Hepatitis B (HBV) and C (HCV) viruses, Respiratory Syncytial Virus (RSV), and Cytomegalovirus (CMV). nih.gov The mechanisms through which these pyridine-containing compounds exert their antiviral action are diverse. They have been found to inhibit key viral processes such as reverse transcriptase (RT) and polymerase activity, viral maturation, and the replication of viral DNA and RNA. nih.gov For instance, certain pyridine derivatives have been investigated for their ability to inhibit the main protease (3CLpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. mdpi.com

Interactions with Biological Molecules

The reactivity and structural characteristics of this compound suggest its potential for interaction with various biological molecules, a trait common among pyridine derivatives.

Binding Affinities with Proteins and Enzymes

Direct experimental data on the binding affinities of this compound with specific proteins and enzymes is limited in the available literature. However, the study of related pyridine compounds provides insight into potential interactions. Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies on other pyridine derivatives have been performed to predict their binding stability with viral enzymes. mdpi.com For example, molecular docking simulations have shown that a pyridine-N-oxide derivative exhibits excellent stability for inhibiting the main protease (3CLpro) of the SARS-CoV-2 virus. mdpi.com Such studies are crucial in predicting the potential of a compound to act as an enzyme inhibitor. mdpi.comnih.gov

Influence on Cellular Pathways

The influence of this compound on specific cellular pathways is not yet well-defined. Nevertheless, the pyridine scaffold is known to be a component of molecules that can modulate cellular signaling. Some pyridine derivatives have been shown to inhibit the cellular NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammatory responses and cell survival. nih.gov The ability to interfere with such fundamental pathways underscores the therapeutic potential of this class of compounds. nih.gov

Development of Fluorescent Probes

The aldehyde functional group and the pyridine core make this compound a valuable precursor in the synthesis of fluorescent probes. Pyridine-based structures are frequently used to create fluorophores for various applications, from bioimaging to materials science. nih.govnih.gov

The synthesis of new fluorescent imidazo[1,5-a]pyridine (B1214698) derivatives has been achieved through one-pot cyclization reactions involving aldehydes. nih.gov These fluorophores are noted for emitting blue light and having large Stokes' shifts, making them suitable for applications in microscopy and as down-shifting agents. nih.gov

Furthermore, pyridine derivatives have been engineered into sophisticated "push-pull" systems for specific bio-imaging tasks. nih.gov Novel fluorescent probes based on CF₃-substituted pyridines have been designed for visualizing lipid droplets within cells. nih.gov These probes exhibit aggregation-induced emission, a desirable property for bioimaging agents. nih.gov Similarly, fluorescent probes based on the imidazo[1,2-a]pyridine (B132010) scaffold have been developed for the real-time monitoring of hydrogen peroxide (H₂O₂) in living cells, demonstrating high selectivity and sensitivity. researchgate.netmdpi.com The aldehyde group is a key reactive handle for building these complex molecular sensors.

The table below summarizes the characteristics of various fluorescent probes developed from pyridine-based precursors, illustrating the potential applications for which a compound like this compound could be a valuable starting material.

| Probe Type | Target | Key Feature | Potential Application | Reference |

|---|---|---|---|---|

| Imidazo[1,5-a]pyridine | General Fluorophore | Blue light emission, large Stokes' shift | Microscopy, Down-shifting | nih.gov |

| CF₃-Substituted Pyridine | Lipid Droplets | Aggregation-induced emission | Bioimaging of cellular organelles | nih.gov |

| Imidazo[1,2-a]pyridine | Hydrogen Peroxide (H₂O₂) | High selectivity and sensitivity | Real-time monitoring of reactive oxygen species | researchgate.netmdpi.com |

Applications in Organic Synthesis and Materials Science

Intermediate in Complex Organic Molecule Synthesis

5-Iodo-pyridine-3-carbaldehyde serves as a crucial starting material or intermediate in the construction of more elaborate molecular architectures. The aldehyde group provides a handle for a variety of chemical transformations, including condensations, oxidations, and reductions.

A significant application is in the synthesis of thiosemicarbazone derivatives. For instance, the reaction of this compound with thiosemicarbazide (B42300) yields this compound Thiosemicarbazone. researchgate.net This reaction proceeds via condensation between the aldehyde and the primary amine of the thiosemicarbazide. researchgate.net Such derivatives are of interest for their potential biological activities and as ligands in coordination chemistry. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiosemicarbazide | This compound Thiosemicarbazone | Condensation |

This table summarizes the synthesis of a thiosemicarbazone derivative from this compound.

The presence of the iodine atom opens up further avenues for molecular complexity. It can be substituted through nucleophilic aromatic substitution or, more commonly, participate in a wide array of metal-catalyzed cross-coupling reactions. This allows for the introduction of various organic fragments at the 5-position of the pyridine (B92270) ring, making it a key building block for creating diverse libraries of substituted pyridine compounds.

Role in Catalysis

The structure of this compound allows it to play a role in both metal-catalyzed reactions, primarily as a substrate, and potentially in organocatalysis.

The carbon-iodine bond in this compound is a key feature that enables its participation in numerous palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making iodo-substituted compounds like this one highly reactive substrates. rsc.orgnih.gov These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. This compound can be coupled with various aryl or vinyl boronic acids or their esters to form biaryl or vinyl-substituted pyridines. rsc.orgmdpi.com The resulting products are scaffolds found in many pharmaceuticals and advanced materials. mdpi.comyonedalabs.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. researchgate.net this compound is a suitable substrate for Sonogashira coupling, allowing for the introduction of an alkyne moiety at the 5-position of the pyridine ring. researchgate.netorganic-chemistry.org This transformation is valuable for the synthesis of conjugated systems used in materials science and as precursors for more complex structures. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.netclockss.org this compound can react with various alkenes to form substituted pyridines with a new carbon-carbon double bond. eiu.edu This reaction provides a powerful tool for the construction of complex olefinic compounds.

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron compound | C-C (sp²-sp²) | Pd complex, Base |

| Sonogashira | Terminal alkyne | C-C (sp²-sp) | Pd complex, Cu(I) co-catalyst |

| Heck | Alkene | C-C (sp²-sp²) | Pd complex, Base |

This table provides an overview of the key metal-catalyzed cross-coupling reactions involving this compound.

Furthermore, the aldehyde and the pyridine nitrogen can act as coordinating sites for metal ions, suggesting the potential use of its derivatives as ligands in catalysis. smolecule.com

While specific examples of this compound as an organocatalyst are not extensively documented, its functional groups suggest potential applications. Aldehydes are known to participate in various organocatalytic transformations, often through the formation of enamine or iminium ion intermediates. nih.govacs.org For instance, in combination with a chiral secondary amine catalyst, the aldehyde could potentially undergo asymmetric α-functionalization reactions. nih.gov

Additionally, hypervalent iodine compounds are recognized as a class of organocatalysts for oxidative transformations. rsc.orgbeilstein-journals.org While this compound itself is not a hypervalent iodine compound, the presence of the iodine atom offers a site for potential in situ oxidation to a catalytically active hypervalent iodine species under appropriate reaction conditions. rsc.org Such species can catalyze a range of reactions, including the oxidation of alcohols and aldehydes. beilstein-journals.org

Advanced Materials Development

The structural motifs derived from this compound are relevant to the development of advanced materials. The pyridine ring is a common component in materials with interesting electronic and photophysical properties. By utilizing the reactivity of both the iodo and aldehyde groups, this compound can be incorporated into larger conjugated systems, polymers, and metal-organic frameworks (MOFs). smolecule.com

The cross-coupling reactions mentioned previously allow for the synthesis of π-conjugated oligomers and polymers where the substituted pyridine unit can tune the electronic properties, such as the HOMO/LUMO energy levels. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Furthermore, the ability of the pyridine nitrogen and the aldehyde (or its derivatives) to act as ligands for metal ions makes this compound a useful building block for coordination polymers and MOFs. smolecule.com These materials are of interest for applications in gas storage, separation, and catalysis. The iodo-substituent can also serve as a site for post-synthetic modification within a material, allowing for the fine-tuning of its properties. The development of degradable aliphatic polyesters is another area where diacid and diol monomers are used, highlighting the importance of versatile building blocks in materials science. acs.org

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.netchemrxiv.org It is frequently employed to predict the molecular geometry, electronic properties, and spectroscopic features of molecules like 5-Iodo-pyridine-3-carbaldehyde. researchgate.netresearchgate.net

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. bhu.ac.indergipark.org.tr These calculations typically begin with an initial guess of the structure, which is then optimized to find the lowest energy conformation.

The optimized geometry of this compound is expected to feature a planar pyridine (B92270) ring. A key structural aspect is the orientation of the aldehyde group (-CHO) relative to the pyridine ring. Due to rotation around the C-C single bond connecting the ring and the aldehyde, two conformers, cis and trans, can exist. DFT calculations can determine the relative energies of these conformers, with studies on similar molecules like 2-Chloro-7-Methylquinoline-3-carbaldehyde showing that one conformer is typically more stable than the other. dergipark.org.tr

Electronic structure analysis through DFT provides insights into charge distribution, dipole moment, and electrostatic potential. bhu.ac.in Mulliken atomic charge analysis can identify the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. bhu.ac.in For this compound, the aldehyde carbon is expected to be a primary electrophilic site, while the pyridine nitrogen and the oxygen atom are nucleophilic centers.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: These are representative values based on calculations of similar molecules and are intended for illustrative purposes.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Dipole Moment | ~2.5 - 3.5 Debye | Indicates the overall polarity of the molecule. |

| Energy (Trans Conformer) | Etrans | Energy of the more stable conformer. |

| Energy (Cis Conformer) | Ecis | Energy of the less stable conformer. |

| Conformer Energy Difference (ΔE) | ~1-5 kcal/mol | Shows the energetic preference for one orientation of the aldehyde group. dergipark.org.tr |

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. While this compound exists predominantly in its aldehyde (keto) form, it can theoretically exhibit keto-enol tautomerism, forming a pyridinyl-enol.

DFT calculations are essential for studying the energetics of this equilibrium. chemrxiv.org By computing the total energies (E) or Gibbs free energies (G) of both the keto and enol forms, the relative stability can be quantified. For heterocyclic systems, the aromatic keto form is generally significantly more stable than the non-aromatic enol tautomer. nih.govresearchgate.net However, the less stable enol tautomer can be a crucial intermediate in certain reaction mechanisms, such as acid-catalyzed oxidations. nih.gov

Studies on the well-known 2-pyridone/2-hydroxypyridine system show that the choice of DFT functional (e.g., B3LYP, B3PW91) can influence the predicted energy difference between tautomers, highlighting the importance of selecting an appropriate theoretical method. chemrxiv.org For this compound, the energy barrier to tautomerization can also be calculated by locating the transition state structure connecting the two forms. mdpi.com This barrier provides insight into the rate at which the tautomers can interconvert.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energies of the HOMO and LUMO, and the energy gap between them (Egap = ELUMO - EHOMO), are key descriptors of a molecule's reactivity and kinetic stability. researchgate.netuantwerpen.be A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. iucr.org

In this compound, the HOMO is expected to be delocalized over the electron-rich regions, including the pyridine ring and the iodine atom, which can act as an electron donor. uantwerpen.be The LUMO is likely concentrated on the electron-deficient aldehyde group, which is susceptible to nucleophilic attack. iucr.org DFT calculations for similar halogenated pyridine or quinoline (B57606) derivatives report HOMO-LUMO gaps in the range of 3.7 to 4.4 eV. dergipark.org.triucr.org

Table 2: Key Quantum Chemical Descriptors from FMO Analysis Note: Values are illustrative and based on typical results for related aromatic aldehydes.

| Descriptor | Formula | Typical Value Range | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 to -7.5 eV | Related to ionization potential; indicates electron-donating ability. uantwerpen.be |

| LUMO Energy | ELUMO | -2.0 to -3.0 eV | Related to electron affinity; indicates electron-accepting ability. uantwerpen.be |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | ~3.7 - 4.5 eV | Indicates chemical reactivity and kinetic stability. iucr.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~1.8 - 2.2 eV | Measures resistance to change in electron configuration. uantwerpen.be |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~4.5 - 5.0 eV | Measures the power to attract electrons. |

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its behavior over time. researchgate.netrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. wgtn.ac.nz

For this compound, an MD simulation could model its behavior in an aqueous solution. This would reveal how water molecules arrange around the solute, forming hydrogen bonds with the pyridine nitrogen and aldehyde oxygen. researchgate.net Such simulations are valuable for understanding solubility and how the solvent might influence reaction mechanisms. When combined with DFT, MD simulations can provide a more complete picture of a molecule's global and local reactivity properties. uantwerpen.be

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used extensively in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com QSAR models are mathematical equations that relate numerical descriptors of a molecule (e.g., steric, electronic, or lipophilic properties) to a specific activity, such as enzyme inhibition or cytotoxicity.

The goal of QSAR is to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency or improved properties. mdpi.com A typical QSAR workflow involves:

Assembling a dataset of compounds with known activities.

Calculating a wide range of molecular descriptors for each compound.

Developing a mathematical model using statistical methods.

Validating the model to ensure its predictive power. mdpi.com

While no specific QSAR studies focusing solely on this compound have been identified, this molecule could serve as a scaffold or be part of a larger dataset in a QSAR analysis of substituted pyridines for a particular therapeutic target, such as protein kinases. acs.org The descriptors for the iodine atom (e.g., its size, polarizability) and the aldehyde group (e.g., its electronic and hydrogen-bonding properties) would be critical variables in such a model.

Mechanistic Predictions and Validation

Computational chemistry, particularly DFT, is a powerful tool for predicting and validating reaction mechanisms. acs.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. nih.gov

For reactions involving this compound, DFT can be used to:

Model Nucleophilic Addition: Predict the energy barrier for the addition of a nucleophile to the electrophilic aldehyde carbon.

Investigate Reaction Intermediates: Determine the stability of potential intermediates, such as tetrahedral intermediates in addition reactions or enol tautomers in acid/base-catalyzed reactions. nih.gov

Elucidate Catalytic Cycles: In metal-catalyzed cross-coupling reactions, where iodopyridines are common substrates, DFT can model each step of the catalytic cycle, such as oxidative addition and reductive elimination.

For instance, in a potential oxidation reaction, DFT calculations could validate a mechanism involving an initial, energetically unfavorable tautomerization to an enol intermediate, which is then rapidly and irreversibly oxidized. nih.gov These computational predictions provide invaluable guidance for experimental studies aimed at understanding and optimizing chemical reactions.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes